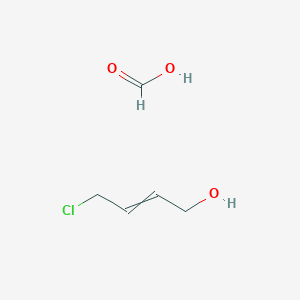
4-Chlorobut-2-en-1-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobut-2-en-1-ol;formic acid is a compound with the molecular formula C5H9ClO3 and a molecular weight of 152.576 g/mol . This compound is a combination of 4-chlorobut-2-en-1-ol and formic acid, which are both important in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobut-2-en-1-ol typically involves the chlorination of but-2-en-1-ol. This can be achieved through the reaction of but-2-en-1-ol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Formic acid can be prepared by the hydrolysis of formamide or by the oxidation of methanol in the presence of a catalyst . Industrially, formic acid is produced by the reaction of carbon monoxide with methanol in the presence of a strong acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobut-2-en-1-ol;formic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in 4-chlorobut-2-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohols or alkanes.
Substitution: The chlorine atom in 4-chlorobut-2-en-1-ol can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: The major product is 4-chlorobut-2-en-1-one.
Reduction: The major products can include 4-chlorobutan-1-ol or butane.
Substitution: The major products depend on the nucleophile used, such as 4-hydroxybut-2-en-1-ol or 4-aminobut-2-en-1-ol.
Aplicaciones Científicas De Investigación
4-Chlorobut-2-en-1-ol;formic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: The compound is studied for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chlorobut-2-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. The hydroxyl group in 4-chlorobut-2-en-1-ol can form hydrogen bonds with enzymes and other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobut-2-en-1-ol: Similar in structure but with the chlorine atom at a different position.
4-Bromobut-2-en-1-ol: Similar but with a bromine atom instead of chlorine.
4-Chlorobut-2-en-1-one: Similar but with a carbonyl group instead of a hydroxyl group
Uniqueness
4-Chlorobut-2-en-1-ol;formic acid is unique due to its combination of a halogenated alcohol and formic acid, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Propiedades
Número CAS |
66660-21-7 |
|---|---|
Fórmula molecular |
C5H9ClO3 |
Peso molecular |
152.57 g/mol |
Nombre IUPAC |
4-chlorobut-2-en-1-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c5-3-1-2-4-6;2-1-3/h1-2,6H,3-4H2;1H,(H,2,3) |
Clave InChI |
VFUWJBJZSREFPD-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCCl)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















